molecular formula C17H16N6O3 B2801018 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351652-31-7

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2801018
CAS No.: 1351652-31-7
M. Wt: 352.354
InChI Key: FXZSZSZJQOBXCW-UHFFFAOYSA-N
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Description

The compound “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that features multiple functional groups, including pyrazole, pyridazine, furan, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the pyridazine ring: This can be synthesized by the condensation of a dihydropyridazine with an appropriate aldehyde or ketone.

    Formation of the furan ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the piperazine ring: This can be synthesized by the reaction of ethylenediamine with a dihaloalkane.

    Coupling reactions: The final compound can be assembled through a series of coupling reactions, such as amide bond formation, to link the different functional groups together.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone.

    Reduction: The pyrazole and pyridazine rings can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone, while reduction of the pyrazole ring would yield a dihydropyrazole.

Scientific Research Applications

The compound “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.

    Materials Science: Potential use as a building block for the synthesis of novel materials with unique properties.

    Organic Synthesis: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of the compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine: can be compared with other compounds that contain similar functional groups, such as:

Biological Activity

The compound 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridazine core
  • A pyrazole moiety
  • A furan-2-carbonyl group attached to a piperazine ring

This unique combination of functional groups may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Receptor Binding : The furan and piperazine components facilitate binding to specific receptors, potentially influencing signal transduction pathways.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have shown selective inhibition of COX-1 and COX-2 enzymes .

Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects in animal models, suggesting potential therapeutic use in conditions like arthritis .
  • Anticancer Activity : Pyrazole derivatives have been explored for their anticancer properties, with some showing efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In a study evaluating a series of pyrazole derivatives, compounds structurally related to this compound exhibited promising anti-inflammatory effects with minimal side effects. One derivative showed an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

A recent investigation into the anticancer potential of pyridazine derivatives revealed that compounds with similar structural features could inhibit the growth of various cancer cell lines. For instance, derivatives demonstrated significant cytotoxicity against breast and lung cancer cells, with mechanisms involving the modulation of apoptosis-related proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
Pyrazole Derivative AStructureAnti-inflammatory, COX-2 selective
Pyrazole Derivative BStructureAnticancer, apoptosis induction
3-[4-(Furan-2-carbonyl)piperazine]StructurePotential dual action (anti-inflammatory & anticancer)

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c24-16(13-4-5-15(20-19-13)23-7-2-6-18-23)21-8-10-22(11-9-21)17(25)14-3-1-12-26-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZSZSZJQOBXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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